molecular formula C16H12N2O2 B12904665 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one CAS No. 651719-94-7

2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B12904665
CAS No.: 651719-94-7
M. Wt: 264.28 g/mol
InChI Key: FBVSXHUCGDNEFL-UHFFFAOYSA-N
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Description

2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one is a complex organic compound with a unique structure that combines elements of cyclohexadienone and dihydropyrimidinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one typically involves the condensation of 3-formylchromones with 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione . The reaction conditions often include the use of catalytic amounts of trifluoromethanesulfonic acid to facilitate the formation of nucleophilic 1,6-addition products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclohexadienone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like lead dioxide and reducing agents such as sodium borohydride. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as N-aryl-N’-(4-oxocyclohexa-2,5-dien-1-ylidene)arenecarbohydrazonamides .

Scientific Research Applications

2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one stands out due to its unique combination of cyclohexadienone and dihydropyrimidinone moieties

Properties

651719-94-7

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-4-phenyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H12N2O2/c19-13-8-6-12(7-9-13)16-17-14(10-15(20)18-16)11-4-2-1-3-5-11/h1-10,19H,(H,17,18,20)

InChI Key

FBVSXHUCGDNEFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)O

Origin of Product

United States

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